molecular formula C12H15N3O2S B12182433 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B12182433
M. Wt: 265.33 g/mol
InChI Key: WKXOODMXZCZZTI-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms other than carbon in their ring structures, such as nitrogen, oxygen, or sulfur. This particular compound features both oxazole and thiazole rings, which are known for their diverse chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide typically involves the formation of the oxazole and thiazole rings followed by their coupling through an acetamide linkage. Common synthetic routes may include:

    Formation of Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of Thiazole Ring: Similar to oxazole, thiazole rings can be synthesized through cyclization reactions involving sulfur-containing precursors.

    Coupling Reaction: The final step involves coupling the oxazole and thiazole rings through an acetamide linkage, often using reagents like acetic anhydride or acetyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole or thiazole derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide: can be compared with other heterocyclic compounds containing oxazole and thiazole rings, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of oxazole and thiazole rings, which may confer distinct chemical properties and biological activities compared to other similar compounds.

Properties

Molecular Formula

C12H15N3O2S

Molecular Weight

265.33 g/mol

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C12H15N3O2S/c1-6-9(4)18-12(13-6)14-11(16)5-10-7(2)15-17-8(10)3/h5H2,1-4H3,(H,13,14,16)

InChI Key

WKXOODMXZCZZTI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CC2=C(ON=C2C)C)C

Origin of Product

United States

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